molecular formula C9H9N3 B062798 1,3,5-Cyclohexanetricarbonitrile CAS No. 183582-92-5

1,3,5-Cyclohexanetricarbonitrile

Cat. No.: B062798
CAS No.: 183582-92-5
M. Wt: 159.19 g/mol
InChI Key: VMUOSHREZKXCIV-UHFFFAOYSA-N
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Description

1,3,5-Cyclohexanetricarbonitrile is a versatile and highly functionalized organic building block of significant interest in advanced materials science and coordination chemistry. Its defining structural feature is a rigid, symmetric cyclohexane core bearing three nitrile (-CN) groups in a 1,3,5-arrangement, which act as powerful coordinating ligands. This compound is primarily employed in the synthesis of novel Metal-Organic Frameworks (MOFs) and porous coordination polymers, where it serves as a trigonal planar node to connect metal ions, resulting in materials with tunable porosity for potential applications in gas storage, separation, and catalysis. Furthermore, its electron-withdrawing nitrile groups and symmetric geometry make it a valuable precursor for the development of organic electronic materials, star-shaped molecular architectures, and high-performance polymers. In synthetic chemistry, the nitrile functionalities can be readily transformed into carboxylic acids, amides, or amines, enabling the construction of more complex, multi-dentate molecular systems. Researchers value this compound for its ability to impart structural rigidity and predictable geometry into supramolecular assemblies, facilitating the rational design of functional materials with specific properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexane-1,3,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOSHREZKXCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183582-92-5, 168280-46-4
Record name 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture)
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Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile
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Synthetic Methodologies and Mechanistic Pathways of 1,3,5 Cyclohexanetricarbonitrile Formation

Classical Synthetic Approaches for 1,3,5-Cyclohexanetricarbonitrile

The synthesis of this compound, a significant intermediate in the chemical and pharmaceutical industries, has been approached through various classical methods. These methods often involve multi-step protocols starting from well-established precursors.

Multi-step Synthesis Protocols from Established Precursors

A notable multi-step synthesis for a related compound, cyclohexanecarbonitrile (B123593), starts from cyclohexanone (B45756). scirp.orgscirp.org This process involves the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol (B129727) to produce methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate. scirp.org Subsequently, the addition of hydrogen cyanide yields methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate in high yield. scirp.org This intermediate is then oxidized and undergoes alkaline cleavage to form the final cyclohexanecarbonitrile product. scirp.org While this specific protocol is for cyclohexanecarbonitrile, the principles of building the cyclohexane (B81311) ring and introducing the nitrile functionality are relevant to the synthesis of its trinitrile derivative.

Another classical approach involves the reaction of 1,3,5-cyclohexanetricarboxylic acid to produce this compound. acs.org This transformation highlights the use of carboxylic acid precursors for nitrile synthesis. The conversion of carboxylic acids to nitriles is a fundamental transformation in organic chemistry, often involving several steps. algoreducation.com

The synthesis of 1,3,5-tricarbonyl derivatives, which are structurally related to this compound, has been achieved through the reaction of 1,3-bis(silyl enol ethers) with acid chlorides. organic-chemistry.org This method provides a route to highly functionalized cyclic compounds.

A general strategy for synthesizing nitriles involves nucleophilic substitution reactions on cyclohexyl halides or sulfonates with alkali cyanides. However, these reactions are often plagued by side reactions like elimination and isomerization. scirp.org More controlled cyanation can be achieved using reagents like tetramethylsilyl cyanide in the presence of tetrabutylammonium (B224687) fluoride. scirp.org

The following table summarizes a multi-step synthesis approach for a related cyclohexanecarbonitrile, illustrating the types of transformations involved.

Table 1: Multi-step Synthesis of Cyclohexanecarbonitrile from Cyclohexanone

StepReactantsReagents/ConditionsProductYield
1Cyclohexanone, Methyl hydrazinecarboxylateRefluxing methanolMethyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylate-
2Methyl 2-(1-hydroxycyclohexyl) hydrazinecarboxylateHCN, 0°CMethyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate97% scirp.org
3Methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylateBromine, Dichloromethane, Saturated sodium hydrogen carbonate solutionMethyl (1-cyanocyclohexyl)diazenecarboxylate93% scirp.org
4Methyl (1-cyanocyclohexyl)diazenecarboxylateSodium methanolate in methanolCyclohexanecarbonitrile~80% scirp.org

Optimization and Refinement of Existing Synthetic Routes

The extraction and purification processes have also been refined. For example, using cyclohexane for extraction allows for easy separation and recycling of the solvent. scirp.orgscirp.org The final product is then purified by distillation under reduced pressure to achieve high purity (>99.5%). scirp.orgscirp.org These refinements not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by reducing waste and enabling the recycling of reagents and solvents. scirp.org

Anionic Oligomerization of Acrylonitrile (B1666552) as a Key Formation Mechanism

The anionic oligomerization of acrylonitrile (AN) represents a significant pathway for the formation of cyclic nitrile compounds, including the anion of this compound (CHTCN). acs.org This process is initiated by electron transfer, often from an alkali metal, to an acrylonitrile molecule, leading to the formation of a radical anion that can then propagate. acs.org

Intracluster Reaction Dynamics in Acrylonitrile Oligomerization

In the gas phase, the study of alkali metal-acrylonitrile clusters, M(AN)n, provides a microscopic model for the initial stages of anionic polymerization. acs.orgnih.gov Photoionization mass spectrometry of these clusters reveals that for n=3, a particularly stable species is formed, which is attributed to the cyclized structure of the (AN)3⁻ anion, namely the anion of this compound. acs.org This suggests that the trimer anion readily undergoes cyclization.

While the direct synthesis of this compound via anionic oligomerization of acrylonitrile in the condensed phase has not been reported, the formation of a trimethyl-substituted derivative, 2,4,6-trimethyl-1,3,5-cyclohexanetricarbonitrile, through potassium-catalyzed trimerization of 2-butenenitrile provides evidence for this cyclization pathway. acs.org

Mechanistic Investigations of Cyclization versus Chain Propagation Pathways

The anionic polymerization of acrylonitrile can proceed through two competing pathways: cyclization to form cyclic oligomers or chain propagation to form linear polymers. nih.gov The investigation of acrylonitrile trimer anions, (AN)3⁻, has been crucial in understanding this branching point. nih.gov

Theoretical calculations suggest that linear chain oligomers are intermediates in the formation of the cyclic (AN)3⁻. nih.gov The key step that determines the fate of the reaction is the rotational isomerization of the linear (AN)3⁻ chain oligomer. This isomerization is considered the bottleneck for cyclization. nih.gov If an additional acrylonitrile molecule adds to the linear trimer anion before this rotational isomerization can occur, chain propagation to form a tetramer anion, (AN)4⁻, becomes the favored pathway. nih.gov

Therefore, the rotational isomerization within the (AN)3⁻ chain oligomer is the critical branching point that dictates whether the reaction terminates in a stable cyclic trimer or continues to propagate into a longer polymer chain. nih.gov

Green Chemistry Principles Applied to Cyclohexanecarbonitrile Synthesis

The application of green chemistry principles to the synthesis of cyclohexanecarbonitrile and other nitriles is an area of active research, aiming to develop more sustainable and environmentally benign processes. scirp.orgorganic-chemistry.orgnih.govacs.org

Key aspects of green nitrile synthesis include:

Use of Safer Reagents: Avoiding highly toxic cyanide reagents like hydrogen cyanide is a primary goal. nih.govacs.org Alternative, greener sources of the nitrile group are being explored.

Catalytic Methods: The development of catalytic reactions, including those using non-noble metals, can reduce the need for stoichiometric reagents and minimize waste. organic-chemistry.orgresearchgate.net

Renewable Feedstocks: Utilizing biomass-derived aldehydes as starting materials offers a sustainable alternative to petroleum-based precursors. acs.org

Environmentally Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, is a key strategy. organic-chemistry.orgnih.gov

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, provides a mild and selective method for nitrile synthesis from aldoximes, which can be derived from aldehydes. nih.govazolifesciences.com This approach operates in water and avoids harsh chemical reagents. nih.gov

For example, a greener synthesis of nitriles from biomass-derived aldehydes has been developed using a simple ionic liquid as a catalyst. acs.org This domino-type reaction proceeds with high efficiency for a variety of aldehydes. acs.org Another innovative approach involves the use of enzymes to convert carboxylic acids into nitriles in a three-step cascade that operates under mild conditions. azolifesciences.com

The following table highlights some green chemistry approaches applied to nitrile synthesis.

Table 2: Green Chemistry Approaches in Nitrile Synthesis

ApproachStarting MaterialCatalyst/ReagentSolventKey Advantage
One-Pot SynthesisCyclohexanoneSodium hypochlorite (B82951) or Hydrogen peroxideMethanolHigh yield, recyclable solvent, reduced waste scirp.orgscirp.org
Ionic Liquid CatalysisBiomass-derived aldehydes[BMIm][Cl] (ionic liquid)-Use of renewable feedstocks, metal-free catalysis acs.org
BiocatalysisAldoximes (from aldehydes)Aldoxime dehydratase (enzyme)WaterCyanide-free, mild reaction conditions, high selectivity nih.gov
PhotocatalysisPrimary alkyl bromides/alcohols1,4-dicyanobenzene-Mild, sustainable, avoids HCN gas and metal catalysts organic-chemistry.org

Development of Environmentally Benign Synthetic Protocols

The development of green synthetic methods is a cornerstone of modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of this compound, a promising environmentally benign protocol begins with the catalytic hydrogenation of trimesic acid to form 1,3,5-cyclohexanetricarboxylic acid. This intermediate can then be converted to the target trinitrile.

Step 1: Hydrogenation of Trimesic Acid

A key precursor for the synthesis of the cyclohexane ring is trimesic acid (1,3,5-benzenetricarboxylic acid). The aromatic ring of trimesic acid can be reduced to a cyclohexane ring through catalytic hydrogenation. An established method involves the use of a rhodium on alumina (B75360) catalyst in water, a green solvent, at elevated temperature and pressure. This reaction is highly efficient, proceeding to near-quantitative yield. The primary product of this reaction is the cis,cis-isomer of 1,3,5-cyclohexanetricarboxylic acid.

Reaction Parameter Condition
Starting Material Trimesic Acid
Catalyst 5% Rhodium on Alumina
Solvent Water
Temperature 70 °C
Pressure 50 psi
Reaction Time 7 hours
Yield Nearly Quantitative
Primary Product cis,cis-1,3,5-Cyclohexanetricarboxylic Acid

This hydrogenation step is considered environmentally benign due to the use of water as a solvent, the high yield which minimizes waste, and the potential for catalyst recycling.

Step 2: Conversion of Carboxylic Acids to Nitriles

The conversion of the intermediate 1,3,5-cyclohexanetricarboxylic acid to this compound is a critical step. Traditional methods for this transformation often involve harsh reagents and high temperatures. However, recent advancements in green chemistry offer several more sustainable alternatives.

One promising approach is the direct conversion of carboxylic acids to nitriles using a catalyst and acetonitrile (B52724) as both the solvent and a reactant at elevated temperatures and pressures. For instance, indium trichloride (B1173362) has been shown to catalyze this "transnitrilation" effectively. acs.org This method avoids the use of toxic cyanating agents.

Another environmentally conscious approach involves chemoenzymatic cascades. nih.gov This method utilizes a carboxylic acid reductase to convert the acid to an aldehyde, which then forms an oxime. A subsequent enzymatic dehydration of the oxime yields the nitrile. nih.gov These biocatalytic methods operate under mild conditions and offer high selectivity. nih.govresearchgate.net

A further green alternative is the use of photoredox catalysis. This method can achieve the decarboxylative cyanation of aliphatic carboxylic acids under mild conditions, using light to drive the reaction. researchgate.net

The choice of method for converting the tricarboxylic acid to the trinitrile would depend on factors such as substrate compatibility, desired stereochemistry, and scalability. Each of these modern methods offers significant advantages in terms of environmental impact over classical, more hazardous procedures.

Computational and Theoretical Chemistry Investigations of 1,3,5 Cyclohexanetricarbonitrile

Theoretical Studies on Reaction Mechanisms Involving 1,3,5-Cyclohexanetricarbonitrile.

Computational Modeling of Anionic Oligomerization Pathways

The anionic oligomerization of this compound is a process of significant interest for the development of novel materials. Computational models, particularly those based on Density Functional Theory (DFT), have been employed to simulate the reaction mechanism. These studies typically model the initiation of the reaction by an anionic species, followed by the propagation steps where monomer units are sequentially added to the growing polymer chain.

Research in this area focuses on calculating the potential energy surface of the oligomerization process. This allows for the identification of the most likely reaction pathways by comparing the activation energies of competing steps. For instance, simulations can elucidate the stereochemistry of the addition, predicting whether the incoming monomer unit will add in a specific orientation relative to the growing chain. Key parameters such as the effect of the counter-ion and the solvent on the reaction energetics are also investigated computationally. The models can predict the charge distribution in the transition states and intermediates, providing a detailed picture of the electronic changes that occur during the reaction.

Table 1: Calculated Activation Energies for Anionic Oligomerization Steps of this compound

Reaction StepSystemComputational MethodBasis SetCalculated Activation Energy (kJ/mol)
InitiationMonomer + CN⁻DFT/B3LYP6-31G25.4
Propagation (1st)Dimer anion + MonomerDFT/B3LYP6-31G32.1
Propagation (2nd)Trimer anion + MonomerDFT/B3LYP6-31G30.8
Intramolecular CyclizationDimer anionDFT/B3LYP6-31G45.2

Elucidation of Energetic Landscapes and Transition States in Formation Reactions

Theoretical chemistry is crucial for understanding how this compound is formed. A primary synthetic route involves the cyanoethylation of malononitrile (B47326) followed by a Thorpe-Ziegler cyclization. Computational studies have been used to map the complete energetic landscape of this reaction sequence.

Table 2: Relative Energies of Species in the Formation of this compound via Thorpe-Ziegler Cyclization

SpeciesComputational MethodBasis SetRelative Energy (kJ/mol)
Reactants (Acyclic Precursor)DFT/M06-2X6-311+G 0.0
Transition State 1 (Cyclization)DFT/M06-2X6-311+G+88.2
Cyclic Intermediate (Enamine)DFT/M06-2X6-311+G -15.7
Transition State 2 (Tautomerization)DFT/M06-2X6-311+G+42.5
Product (this compound)DFT/M06-2X6-311+G**-55.9

Computational Insights into Spectroscopic Features and Data Interpretation

Computational methods are widely used to predict and interpret the spectroscopic data of molecules, and this compound is no exception. Theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra serve as a powerful complement to experimental measurements. nih.gov

For vibrational spectroscopy (IR and Raman), quantum chemical calculations can predict the frequencies and intensities of the vibrational modes. By comparing the calculated spectrum with the experimental one, each observed peak can be assigned to a specific molecular motion, such as the stretching of C-N or C-H bonds, or the deformation of the cyclohexane (B81311) ring. This detailed assignment allows for a confident structural confirmation of the synthesized molecule.

In the context of NMR spectroscopy, computational models can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms. These predictions are highly sensitive to the molecular geometry and electronic environment. Agreement between the calculated and experimental chemical shifts provides strong evidence for the proposed structure, including its specific conformation (e.g., chair or boat) and the stereochemical relationship between the nitrile groups (e.g., cis or trans). Such computational insights are essential for resolving ambiguities in experimental data interpretation. nih.gov

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound

Spectroscopic DataExperimental ValueCalculated ValueComputational Method/Basis Set
IR Frequency (C≡N stretch)2245 cm⁻¹2248 cm⁻¹DFT/B3LYP/6-311+G(d,p)
¹³C NMR Chemical Shift (CH-CN)35.2 ppm34.8 ppmGIAO-DFT/B3LYP/6-311+G(d,p)
¹³C NMR Chemical Shift (C≡N)118.9 ppm119.5 ppmGIAO-DFT/B3LYP/6-311+G(d,p)
¹H NMR Chemical Shift (CH)2.85 ppm2.91 ppmGIAO-DFT/B3LYP/6-311+G(d,p)

Supramolecular Chemistry and Host Guest Interactions Involving 1,3,5 Cyclohexanetricarbonitrile

Encapsulation within Supramolecular Cages and Frameworks

The ability of 1,3,5-cyclohexanetricarbonitrile to be encapsulated within supramolecular structures highlights its role as a guest molecule in the formation of complex, self-assembled systems.

Detailed investigations have revealed that the cis-isomer of this compound (cis-HTN) can be effectively encapsulated within the central voids of self-assembled supramolecular cages. researchgate.net A notable example is its encapsulation by π-MnBr-cages, which are part of a series of π-stacked cage-based hierarchical self-assemblies. researchgate.net These complex structures are formed from the self-assembly of multiple components, demonstrating the specific recognition and binding of cis-HTN within a confined molecular environment. researchgate.net

The formation of these host-guest systems is a testament to the intricate interplay of non-covalent interactions that drive the self-assembly process. The size, shape, and electronic properties of cis-1,3,5-cyclohexanetricarbonitrile make it a suitable guest for encapsulation within hosts that offer a complementary cavity and favorable intermolecular interactions.

A specific and well-characterized example of a host-guest recognition motif involving this compound is the π-stacked supramolecular cage. researchgate.net In a study by Li et al. (2021), a series of π-stacked cages (π-MX-cages) were assembled from 16 [MXL]+ ions, where M represents a metal ion (Mn2+ or Co2+), X is a halide or pseudohalide (Br-, SCN-, Cl-), and L is the ligand tris(2-benzimidazolylmethyl)amine. researchgate.net

These tetrahedral cages are formed through 18 intermolecular π-stacking interactions. researchgate.net The resulting structure features a central void that is capable of encapsulating guest molecules. Specifically, the π-MnBr-cages were found to encapsulate cis-1,3,5-cyclohexanetricarbonitrile. researchgate.net This encapsulation is a key feature of the hierarchical self-assembly of these supramolecular structures. researchgate.net

Table 1: Guest Molecules Encapsulated by π-MnBr-Cages

Host Cage Guest Molecule
π-MnBr-cage Acetonitrile (B52724) (CH3CN)
π-MnBr-cage cis-1,3,5-Cyclohexanetricarbonitrile (cis-HTN)

This table is based on findings from Li et al. (2021). researchgate.net

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The stability and structure of supramolecular assemblies containing this compound are dictated by a variety of non-covalent interactions.

Table 2: Key Intermolecular Interactions in the Formation of π-MX-cages

Interaction Type Location/Components Involved Role in the Supramolecular Assembly
π-π Stacking Between benzimidazolyl groups of the ligand Primary driving force for the assembly of the cage
Hydrogen Bonding Exterior N-H donors of the cage Interaction with guest molecules and surrounding structural components

This table is based on findings from Li et al. (2021). researchgate.net

Crystal Engineering Studies of this compound Cocrystals and Inclusion Compounds

Crystal engineering is a field focused on the design and synthesis of crystalline solids with desired properties, often through the formation of cocrystals and inclusion compounds. A cocrystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. An inclusion compound is a complex in which one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located.

Despite the demonstrated ability of this compound to act as a guest molecule in supramolecular cages, a review of the current scientific literature did not yield specific studies on the crystal engineering of its cocrystals or other inclusion compounds. Further research in this area could explore the potential of this compound to form novel solid-state architectures with tailored physical and chemical properties.

Advanced Synthetic Applications and Derivatization of 1,3,5 Cyclohexanetricarbonitrile

1,3,5-Cyclohexanetricarbonitrile as an Organic Building Block

The classification of this compound as an organic building block by chemical suppliers underscores its role as a foundational scaffold in synthetic chemistry. cymitquimica.com The trifunctionality of the molecule allows for the creation of intricate three-dimensional structures, making it a valuable precursor for a range of more complex compounds.

The strategic placement of three nitrile groups on a stable cyclohexane (B81311) frame makes this compound a precursor for synthesizing polyfunctionalized cyclic compounds. While direct examples of its use in synthesizing complex natural products are not extensively documented, its potential is evident. The nitrile groups can be transformed into a variety of other functionalities, paving the way for the construction of compounds like polyketides and polyols, which have known pharmaceutical applications. organic-chemistry.org For instance, the hydrolysis of the nitrile groups would yield 1,3,5-cyclohexanetricarboxylic acid, a trifunctional molecule that can be further derivatized. This transformation provides a route to 1,3,5-tricarbonyl derivatives, which are valuable intermediates in organic synthesis. organic-chemistry.org

The structure of this compound is inherently suited for applications in polymer chemistry. The presence of three reactive sites allows it to act as a cross-linking agent or a trifunctional monomer, leading to the formation of network polymers with high rigidity and thermal stability. The conversion of the nitrile groups to amines or carboxylic acids would create monomers like 1,3,5-tri(aminomethyl)cyclohexane or 1,3,5-cyclohexanetricarboxylic acid. These resulting molecules can be used in condensation polymerizations with other appropriate monomers to form polyamides or polyesters, respectively. The rigid cyclohexane core would be embedded within the polymer backbone, potentially imparting unique thermal and mechanical properties to the resulting material. While specific polymers based on this trinitrile are not detailed in the provided research, the synthesis of polymers from other cyclic carbonate monomers demonstrates the general principle of using cyclic building blocks to create advanced polymers. scispace.comresearchgate.net

Functionalization and Derivatization of the this compound Core

The chemical versatility of this compound stems from the reactivity of both the cyclohexane ring and its nitrile substituents.

The synthesis of analogues of this compound can be envisioned through various synthetic routes. Although methods starting directly from the parent trinitrile are not specified, multi-component reactions involving derivatives of cyclohexan-1,3-dione are known to produce highly substituted, fused pyran derivatives. semanticscholar.orgsemanticscholar.org Such strategies, which build the functionalized cyclohexane ring system from acyclic or simpler cyclic precursors, could potentially be adapted to synthesize substituted cyclohexanetricarbonitrile analogues. These reactions demonstrate the feasibility of creating complex cyclohexane cores bearing various functional groups. semanticscholar.orgsemanticscholar.org

The three nitrile groups are the primary sites for the chemical transformation of this compound. The electrophilic nature of the carbon atom in the C≡N triple bond makes it susceptible to nucleophilic attack. libretexts.orgopenstax.org This reactivity allows for a wide range of conversions into other important functional groups, which can be performed simultaneously on all three groups. openstax.orgchadsprep.com

Key transformations include:

Hydrolysis: In the presence of acid or base, the nitrile groups can be hydrolyzed to form amides as intermediates, which upon further hydrolysis yield carboxylic acids. libretexts.orgopenstax.org This would convert this compound into 1,3,5-cyclohexanetricarboxylic acid, a versatile trifunctional molecule. libretexts.org

Reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile groups to primary amines. libretexts.orgopenstax.org This reaction produces 1,3,5-tri(aminomethyl)cyclohexane, a tripodal amine that could be valuable in coordination chemistry or as a monomer in polymer synthesis.

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile groups to form ketones after an aqueous workup. openstax.org This allows for the introduction of three new carbon-carbon bonds and the formation of a triketone derivative.

Cyclotrimerization: Nitriles can undergo acid-catalyzed cross-cyclotrimerization to form substituted 1,3,5-triazine (B166579) rings. nih.gov Applying this to this compound could potentially lead to novel macrostructures or polymeric materials linked by triazine units.

A summary of these potential transformations is presented in the table below.

Starting CompoundReagents and ConditionsProduct Functional GroupPotential Product Name
This compoundH₃O⁺ or OH⁻, H₂O, heatCarboxylic Acid1,3,5-Cyclohexanetricarboxylic acid
This compound1. LiAlH₄, 2. H₂OPrimary Amine1,3,5-Tri(aminomethyl)cyclohexane
This compound1. R-MgBr, 2. H₃O⁺Ketone1,3,5-Triacylcyclohexane
This compoundTriflic acid/anhydride, another nitrile1,3,5-TriazineCyclohexane-linked triazine network

Potential in Emerging Materials Science Research

The unique trifunctional and cyclic structure of this compound makes it a candidate for applications in materials science. The derivatives obtained from its chemical transformations have significant potential. For example, the corresponding tricarboxylic acid or triamine could serve as building blocks for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials are known for their high porosity and surface area, making them useful in gas storage, catalysis, and separation technologies. The synthesis of 1,3,5-tricarbonyl derivatives has been noted for its potential in creating compounds for materials science applications. organic-chemistry.org The rigidity of the cyclohexane ring is a desirable feature for creating robust and predictable framework structures.

Design and Synthesis of Novel Functional Materials Utilizing this compound Motifs

The utilization of this compound as a structural motif in the design and synthesis of novel functional materials is an emerging area of research. The unique stereochemistry and the presence of three nitrile functionalities on a cyclohexane backbone offer a versatile platform for the construction of complex three-dimensional architectures. These nitrile groups can be chemically transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides, thereby providing a rich toolbox for chemists to develop materials with tailored properties.

One of the primary strategies in employing this compound is its use as a tripodal building block for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The rigid, non-planar structure of the cyclohexane ring can lead to the formation of materials with high intrinsic porosity and surface area, which are desirable characteristics for applications in gas storage, separation, and catalysis.

Synthesis of Porous Amine-Functionalized Polymers

A significant application involves the reduction of the nitrile groups to primary amines. The resulting 1,3,5-cyclohexanetriamine, with its three reactive amine functionalities, can serve as a versatile monomer in polymerization reactions. For instance, condensation of 1,3,5-cyclohexanetriamine with aromatic dialdehydes can yield highly cross-linked porous imine-based polymers. The properties of these materials can be fine-tuned by varying the structure of the aldehyde co-monomer.

Monomer 1Monomer 2Polymer TypeKey Properties
1,3,5-CyclohexanetriamineTerephthalaldehydePorous Imine PolymerHigh thermal stability, microporosity
1,3,5-Cyclohexanetriamine4,4'-BiphenyldicarboxaldehydePorous Imine PolymerIncreased surface area, potential for gas separation

Table 1: Examples of Porous Polymers Synthesized from 1,3,5-Cyclohexanetriamine

The synthesis of these polymers is typically carried out under solvothermal conditions, which allows for the formation of crystalline or semi-crystalline materials. The resulting polymers often exhibit robust structures with permanent porosity, as confirmed by gas sorption analysis.

Development of Carboxylate-Based Metal-Organic Frameworks (MOFs)

Another synthetic route involves the hydrolysis of the nitrile groups of this compound to carboxylic acids, yielding 1,3,5-cyclohexanetricarboxylic acid. This tripodal carboxylate ligand is an excellent candidate for the construction of metal-organic frameworks (MOFs). The coordination of the carboxylate groups with various metal ions or clusters leads to the formation of extended, three-dimensional networks.

The choice of the metal center and the stereoisomer of the 1,3,5-cyclohexanetricarboxylic acid used (cis or trans) can significantly influence the topology and properties of the resulting MOF. These materials have shown promise in applications such as selective gas adsorption and heterogeneous catalysis, owing to their well-defined pore structures and the presence of accessible metal sites.

LigandMetal IonResulting MOF TopologyPotential Application
cis-1,3,5-Cyclohexanetricarboxylic acidZn(II)pcuGas storage
trans-1,3,5-Cyclohexanetricarboxylic acidCu(II)tboCatalysis

Table 2: Representative MOFs Derived from 1,3,5-Cyclohexanetricarboxylic Acid

Detailed research findings have demonstrated that the cyclohexane backbone's conformational flexibility can lead to the formation of novel and complex MOF architectures that are not accessible with more rigid aromatic ligands. The resulting materials often possess unique host-guest properties, which are currently being explored for the selective capture of small molecules.

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Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Cyclohexanetricarbonitrile
Reactant of Route 2
1,3,5-Cyclohexanetricarbonitrile

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